molecular formula C12H20FNO4 B1412495 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid CAS No. 1784989-48-5

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid

Cat. No.: B1412495
CAS No.: 1784989-48-5
M. Wt: 261.29 g/mol
InChI Key: GHBHSIVIQUFUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid is a synthetic organic compound with the molecular formula C12H20FNO4 It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a fluoroacetic acid moiety

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 1,5-diaminopentane.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Fluorination: The fluoroacetic acid moiety is introduced through a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroacetic acid moiety.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is commonly used for deprotection.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Deprotected Amine: Removal of the tert-butoxycarbonyl group yields the corresponding free amine.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methoxyacetic acid
  • 2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}-2-fluoroacetic acid
  • 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-oxoacetic acid

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBHSIVIQUFUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784989-48-5
Record name 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
Reactant of Route 2
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
Reactant of Route 3
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
Reactant of Route 4
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
Reactant of Route 5
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
Reactant of Route 6
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.